Product packaging for Diallyl fumarate(Cat. No.:CAS No. 2807-54-7)

Diallyl fumarate

Cat. No.: B1609218
CAS No.: 2807-54-7
M. Wt: 196.2 g/mol
InChI Key: ZPOLOEWJWXZUSP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Diallyl Fumarate (B1241708)

The study of diallyl fumarate is intrinsically linked to the broader history of polymer science. While early polymer research in the 19th and early 20th centuries focused on natural polymers and the first synthetic plastics, the understanding of polymerization mechanisms laid the groundwork for investigating specialized monomers like this compound. Fumaric polymers, derived from 1,2-disubstituted monomers, were recognized for conferring unique structural characteristics and physicochemical properties to macromolecules. conicet.gov.ar

Initial investigations into this compound likely centered on its synthesis, commonly achieved through Fischer esterification of fumaric acid with allyl alcohol or via the reaction of fumaryl (B14642384) chloride with allyl alcohol. rsc.orgchemicalbook.com Early applications utilized it as a cross-linking agent. For instance, this compound was identified as a suitable monomer for creating cross-linked hydrophilic polymers, such as those used in soft contact lenses, often in combination with other monomers like N-vinyl-2-pyrrolidone. google.com In these applications, polymerization is typically initiated by a free radical generating catalyst. google.com The polymerization of diallyl compounds was noted for greatly delayed gelation, a phenomenon attributed to the thermodynamic excluded volume effect on the intermolecular crosslinking reaction. researchgate.net

More recent research has evolved to harness the specific reactivity of this compound's distinct functional groups. Advanced research, particularly in the 21st century, has focused on more controlled and sophisticated polymerization techniques. conicet.gov.ar Modern studies explore its role in mixed-mechanism photopolymerizations, such as thiol-ene reactions. rsc.org In these systems, the terminal allyl groups and the internal fumarate double bond exhibit different reactivities. rsc.org This allows for the creation of polymer networks where the degree of crosslinking and, consequently, the thermomechanical properties can be precisely controlled by factors like light exposure. rsc.orgrsc.org This evolution from a simple crosslinker to a sophisticated monomer for creating tunable materials highlights the progressive understanding and application of this compound in chemical research.

Significance of this compound within Polymer Science and Organic Synthesis

This compound is a highly significant monomer due to the presence of two distinct types of reactive sites: two terminal allyl groups and one internal carbon-carbon double bond within the fumarate structure. This unique molecular architecture allows it to participate in various polymerization reactions, leading to materials with tailored properties. rsc.orgresearchgate.net

In polymer science, this compound is widely recognized as an effective cross-linking agent. google.comresearchgate.net When copolymerized with other monomers, it can form three-dimensional polymer networks, enhancing the mechanical strength and thermal stability of the resulting material. mdpi.com The use of dialkyl fumarate-based polymers is explored for applications requiring high thermal stability and specific mechanical behaviors. researchgate.net

A key area of contemporary research is the use of this compound in thiol-ene photopolymerization. rsc.orgmdpi.comx-mol.com This "click chemistry" reaction involves the step-growth polymerization between a thiol and an ene functional group. mdpi.com In the case of this compound, the terminal allyl groups react readily with thiols, while the internal fumarate double bond can undergo slower chain-growth homopolymerization. rsc.org This dual reactivity, or mixed-mechanism polymerization, is highly advantageous. It enables the formation of an initial network through the rapid thiol-ene reaction, followed by continued crosslinking via homopolymerization of the fumarate groups upon prolonged exposure to the initiator, typically UV light. rsc.org This process allows for precise control over the final network architecture, gelation kinetics, and properties like glass transition temperature and crosslink density. rsc.org Such tunable characteristics are valuable for applications like additive manufacturing (3D printing) and the creation of materials with patterned properties. rsc.org

In organic synthesis, the synthesis of this compound itself is a straightforward esterification process. rsc.org Beyond its role as a monomer, its derivatives are explored in various contexts. The different reactivities of its ene groups make it a valuable component for building complex molecular architectures. rsc.org

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H12O4 chemicalbook.comchemnet.comalfa-chemistry.com
Molecular Weight196.2 g/mol chemicalbook.comchemnet.com
CAS Number2807-54-7 chemicalbook.comchemnet.com
Density1.064 g/cm³ chemnet.com
Boiling Point263.7°C at 760 mmHg chemnet.com
Flash Point124.6°C chemnet.com
Refractive Index1.469 chemnet.com
Water Solubility151.2 mg/L at 25°C (estimated) thegoodscentscompany.com
AppearanceClear, colorless oil rsc.orgresearchgate.net

Scope and Objectives of the Research Compendium

The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, based on established research findings. The scope is strictly limited to its historical research context and its significance within the fields of polymer science and organic synthesis. This compendium aims to detail the evolution of its scientific study and elucidate its role as a versatile monomer for creating advanced polymeric materials with controlled properties. The content will adhere to a professional and authoritative tone, presenting detailed findings and relevant data to serve as an informative resource for a scientific audience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1609218 Diallyl fumarate CAS No. 2807-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOLOEWJWXZUSP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=CC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C=C/C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062650
Record name Diallyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2807-54-7, 999-21-3, 118569-89-4
Record name Diallyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2807-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002807547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallyl fumarate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenedioic acid (2E)-, 1,4-di-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diallyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diallyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diallyl furmate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIALLYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K852LK4C5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of Diallyl Fumarate

Esterification Mechanisms for Diallyl Fumarate (B1241708) Synthesis

The principal method for synthesizing diallyl fumarate is the esterification of fumaric acid with allyl alcohol. This process can be accomplished through various catalytic approaches, which influence reaction efficiency and conditions.

A common laboratory-scale synthesis involves charging a reaction flask with fumaric acid, an excess of allyl alcohol, and a catalytic amount of an acid catalyst in a suitable solvent such as toluene (B28343). rsc.org The mixture is heated under reflux to drive the reaction to completion. rsc.org Following the reaction, the mixture is cooled, and a series of washing steps are performed, often with a sodium bicarbonate solution to neutralize the acid catalyst and brine to remove water-soluble impurities. rsc.org The final product, a clear oil, is obtained after purification, which may involve column chromatography. rsc.orgresearchgate.net One reported synthesis using this approach yielded this compound with a 52.9% yield. researchgate.net

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.org This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (allyl alcohol in this case). cerritos.edu The subsequent tetrahedral intermediate undergoes proton transfer and then eliminates a molecule of water to form a protonated ester. libretexts.org Finally, deprotonation of this intermediate regenerates the acid catalyst and yields the final ester product, this compound. libretexts.org

Acid catalysis is the most common approach for the synthesis of this compound via esterification. rsc.org Strong acids are effective catalysts for this reaction. operachem.com Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), are frequently used because they are effective and less likely to cause decomposition of allyl alcohol compared to some strong mineral acids. rsc.orgnih.gov

In a typical procedure, fumaric acid is reacted with allyl alcohol in toluene, with p-toluenesulfonic acid monohydrate serving as the catalyst. rsc.org The reaction is typically conducted at elevated temperatures (e.g., 110 °C) for an extended period (e.g., 16 hours) to ensure high conversion. rsc.org Other acid catalysts that can be employed in Fischer esterification include sulfuric acid (H₂SO₄) and boron trifluoride (BF₃). operachem.com Hydrogen halides have also been reported as catalysts for the production of dialkyl fumarates from an alkyl acid maleate (B1232345) and an alkanol. google.com

CatalystChemical FormulaTypical Reaction ConditionsReference
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂OReflux in toluene (≈110 °C) rsc.org
Sulfuric acidH₂SO₄Reflux in excess alcohol operachem.com
Hydrogen Halide (e.g., HCl)HXHeating (65 °C to 150 °C) google.com

Metal-organic compounds and frameworks (MOFs) represent an alternative class of catalysts for esterification and transesterification reactions. mdpi.com These catalysts can be heterogeneous, offering potential advantages in separation and reusability. For instance, a zirconium-based fumarate MOF, MOF-801, has been synthesized and used as a heterogeneous catalyst for the transesterification of vegetable oil, demonstrating the catalytic potential of fumarate-based frameworks. mdpi.com Similarly, aluminum fumarate (Al-fum) MOFs have been developed as robust matrices for dispersing other metal nanoparticles for catalytic applications. rsc.orgnih.gov

More directly related to diallyl ester synthesis, specific organometallic compounds have been used as catalysts. One patented method for producing diallyl esters of aromatic dicarboxylic acids involves a dual catalyst system. google.com For example, the synthesis of diallyl terephthalate (B1205515) was achieved by heating dimethyl terephthalate and allyl alcohol with a combination of catalysts such as dibutyltin (B87310) dichloride and dibutyltin oxide. google.com Such systems, which can include transition metals, demonstrate the utility of metal-organic catalysis in achieving high-yield synthesis of diallyl esters. google.comepo.org

Catalyst SystemReactantsProductReference
Dibutyltin dichloride & Dibutyltin oxideDimethyl terephthalate & Allyl alcoholDiallyl terephthalate google.com
Zr-fumarate-MOF (MOF-801)Used vegetable oil & MethanolBiodiesel (Fatty acid methyl esters) mdpi.com
Al-fumarate MOF- (Used as catalyst support)- rsc.org

The identity of the catalyst significantly impacts the kinetics of this compound synthesis. Homogeneous acid catalysts like p-toluenesulfonic acid typically lead to faster reaction rates at a given temperature compared to heterogeneous catalysts, as the active sites are readily accessible in the same phase as the reactants. rsc.org However, the reaction work-up requires a neutralization step to remove the catalyst. rsc.org

Heterogeneous catalysts, such as metal-organic frameworks, offer the advantage of easy separation from the reaction mixture, which can simplify purification and allow for catalyst recycling. mdpi.com However, reaction rates can be limited by mass transfer effects, where the diffusion of reactants to the active sites on the catalyst surface becomes the rate-determining step. The porosity and surface area of a MOF catalyst are critical parameters influencing its activity. mdpi.com

The choice between different types of catalysts involves a trade-off between reaction rate, operating conditions, product purification complexity, and catalyst cost and reusability. For industrial-scale production, catalyst efficiency and the ease of separation are key economic drivers, which makes the development of robust heterogeneous catalysts an area of ongoing research.

Catalytic Systems in this compound Synthesis

Metal-Organic Catalysis

Advanced Synthetic Routes to this compound Derivatives

Beyond its direct synthesis, this compound serves as a platform for creating more complex molecules and derivatives through advanced synthetic routes. These methods introduce new functional groups and stereocenters, expanding the chemical space accessible from this starting material.

One notable advanced route involves the conjugate addition of organometallic reagents to this compound, followed by a rearrangement reaction. nih.gov Specifically, the reaction of this compound with dialkylzinc reagents initiates a 1,4-conjugate addition. The resulting zinc enolate is then trapped in situ with a silylating agent, leading to a silyl (B83357) ketene (B1206846) acetal, which undergoes an Ireland-Claisen rearrangement. This one-pot reaction sequence is significant because it creates two new carbon-carbon bonds and two contiguous stereocenters, yielding unsymmetrical succinic acid derivatives with differentiated carbonyl groups that can be selectively manipulated in further synthetic steps. nih.gov

Another synthetic pathway to this compound itself is the isomerization of its cis-isomer, diallyl maleate. chemicalbook.com This transformation can be catalyzed, providing an alternative route if diallyl maleate is a more accessible precursor. Other reported synthetic routes start from different precursors altogether, such as the reaction of fumaryl (B14642384) chloride with allyl alcohol, which avoids the water by-product of Fischer esterification. chemicalbook.com

These advanced methodologies highlight the versatility of this compound and its isomers as building blocks in organic synthesis for creating structurally complex and functionally diverse molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by promoting the use of renewable resources, safer chemicals, and more efficient processes. These principles provide a framework for evaluating and improving the sustainability of synthetic pathways. numberanalytics.com

Use of Renewable Feedstocks A significant advancement in the green synthesis of this compound lies in the production of its precursor, fumaric acid. Traditionally derived from petroleum-based maleic anhydride (B1165640), fumaric acid is now recognized by the U.S. Department of Energy as a key platform chemical that can be produced from biomass. inrs.cathuenen.de Microbial fermentation processes using fungi like Rhizopus oryzae or genetically engineered yeast such as Saccharomyces cerevisiae can convert renewable feedstocks like glucose from starch or cellulosic waste into fumaric acid. inrs.cathuenen.deplos.org This bio-based route offers a sustainable alternative to fossil fuel-dependent chemical synthesis. plos.orgbohrium.com

Catalysis The principle of catalysis encourages the use of highly selective catalytic reagents over stoichiometric ones. numberanalytics.com In ester synthesis, enzyme catalysis presents a green alternative to conventional acid catalysis. Lipases, a class of enzymes, are particularly effective for catalyzing esterification and transesterification reactions under mild conditions. nih.govmdpi.com The enzymatic synthesis of esters, including those of fumaric acid, can be performed with high chemo-, regio-, and enantioselectivity, often in the absence of harsh organic solvents. nih.govmdpi.com Lipase-catalyzed reactions proceed with high efficiency and can reduce energy consumption and the formation of unwanted byproducts compared to traditional methods. nih.govmdpi.com

Green Chemistry Metrics Quantitative metrics are essential for assessing the "greenness" of a chemical process. mdpi.comresearchgate.net Key metrics include:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has a 100% atom economy.

Process Mass Intensity (PMI): Defined as the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process. mdpi.com

E-Factor (Environmental Factor): This metric quantifies the mass of waste produced per unit of product. A lower E-factor signifies a greener process.

Applying these metrics to this compound synthesis reveals distinct profiles for each pathway. The Fischer esterification route, while common, produces water as a byproduct, leading to an atom economy of less than 100%. The synthesis from fumaryl chloride generates corrosive HCl, which negatively impacts its environmental profile. Isomerization of diallyl maleate can be highly atom-economical if the catalyst is used in small quantities and is efficient.

The table below provides a conceptual green chemistry assessment of the different synthetic routes.

Table 2: Conceptual Green Chemistry Assessment of this compound Synthesis

Synthetic Route Key Green Advantage(s) Key Green Disadvantage(s) Atom Economy Nature of Byproduct
Fischer Esterification Direct route from the acid. Often requires excess alcohol and solvent for water removal. < 100% Water (benign)
From Fumaryl Chloride Often high-yielding and fast. Uses a hazardous and corrosive reagent (fumaryl chloride). < 100% Hydrogen Chloride (corrosive)
Isomerization Potentially 100% atom economy. Requires prior synthesis of diallyl maleate; catalyst may be difficult to separate. ~100% None (ideally)
Enzymatic Synthesis (Conceptual) Uses renewable catalyst (enzyme), mild conditions, high selectivity. May have slower reaction rates and require specific solvent systems. < 100% Water (benign)

Polymerization Kinetics and Mechanisms of Diallyl Fumarate

Homopolymerization of Diallyl Fumarate (B1241708)

The homopolymerization of diallyl fumarate is characterized by specific kinetic behaviors, the influence of different initiator systems, significant steric challenges, and has been a subject of detailed isothermal studies.

Free Radical Homopolymerization Kinetics

For certain diallyl monomers, the polymerization rate has been shown to be directly proportional to the initiator concentration to the first power, which is a deviation from the usual square-root dependence and is indicative of the significant role of chain transfer. google.com

Influence of Initiator Systems on this compound Homopolymerization

The choice of initiator system has a pronounced effect on the homopolymerization of this compound. researchgate.net Azo initiators, such as 2,2′-azobisisobutyronitrile (AIBN), are commonly employed and have been shown to be effective in initiating the polymerization of diallyl monomers. itu.edu.trchempoint.comfujifilm.com These initiators decompose thermally or photochemically to produce carbon-centered radicals and nitrogen gas, with the radicals then initiating the polymerization chain. fujifilm.com

In contrast, certain peroxide initiators, like dibenzoyl peroxide, can be less effective for diallyl monomers. This is sometimes attributed to side reactions, such as oxidation of the allyl group, rather than addition to the double bond, which can inhibit polymerization. itu.edu.tr The efficiency of initiation by azo compounds is typically in the range of 0.5 to 0.7, with the remainder of the generated radicals undergoing recombination or disproportionation. fujifilm.com The structure of the azo initiator itself can also influence the structure of the polymer chain ends. researchgate.net Studies on dialkyl fumarates have shown that the type of free radical initiator used significantly affects the polymerization behavior observed in DSC studies. researchgate.net

Steric Effects and Reactivity in Homopolymerization

The reactivity of this compound in homopolymerization is heavily influenced by steric hindrance. chimia.ch The fumarate double bond is 1,2-disubstituted, and the presence of the two bulky ester groups creates significant steric congestion around the propagating radical center. This steric hindrance makes the addition of subsequent monomer units difficult, which is a primary reason why 1,2-disubstituted ethylenic monomers, including fumarates, generally exhibit lower polymerization rates compared to monosubstituted vinyl monomers. google.comchimia.ch

Isothermal Bulk Polymerization Studies

The isothermal bulk polymerization of this compound has been investigated using techniques like differential scanning calorimetry (DSC). chempedia.inforesearcher.life This method allows for the direct measurement of the heat evolved during polymerization, which is proportional to the reaction rate. By conducting the polymerization at a constant temperature, the kinetic profile of the reaction can be determined from the start of the reaction through to high conversions.

Copolymerization of this compound

This compound can also be copolymerized with other monomers, where it typically acts as a crosslinking agent due to its two distinct types of double bonds.

Radical Copolymerization Mechanisms

In radical copolymerization, this compound can participate in reactions with various comonomers, often vinyl-type monomers. chimia.chresearchgate.net The mechanism of copolymerization is highly dependent on the nature of the comonomer. When copolymerized with electron-donating monomers, dialkyl fumarates (as electron-accepting monomers) tend to form alternating copolymers. cmu.edu This behavior is often explained by the formation of a charge-transfer complex (CTC) between the electron-rich and electron-poor monomers, which then propagates as a single unit. cmu.edu

This compound has been employed as a crosslinking or graft-linking monomer in various polymer systems. google.com For instance, its inclusion in small amounts during the polymerization of other monomers can lead to the formation of crosslinked networks. chimia.ch

The reactivity of the monomers in copolymerization is described by monomer reactivity ratios (r1 and r2). For the copolymerization of diethyl fumarate (an analogue of this compound) with styrene (B11656), the system is characterized by reactivity ratios that lead to a highly alternating copolymer structure. cutm.ac.in In the copolymerization of N,N-diallyl-N,N-dimethylammonium chloride with fumaric acid, a random distribution of comonomer units in the polymer chain was observed. researchgate.net The reactivity ratios are linked to the homopolymerization rate coefficients of the comonomer pair, and understanding these is key to predicting the final copolymer composition. rsc.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Diallyl maleate (B1232345)
Diallyl succinate
Diethyl fumarate
Styrene
2,2′-azobisisobutyronitrile (AIBN)
Dibenzoyl peroxide
N,N-diallyl-N,N-dimethylammonium chloride

Comonomer Reactivity Ratios in this compound Copolymerization

The copolymerization behavior of this compound (DAF) with various comonomers is characterized by their reactivity ratios, which indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other monomer. These ratios are crucial for predicting copolymer composition and understanding the polymerization mechanism. For instance, in the copolymerization of diallyl phthalate (B1215562) (DAP), a monomer structurally similar to DAF, with dialkyl fumarates, the reactivity ratios (r1, r2) for DAP (M1) with diethyl fumarate (DEF), di-n-butyl fumarate (DBF), and di-n-octyl fumarate (DOF) as M2 were found to be 0.01, 1.25; 0.02, 1.01; and 0.02, 0.96, respectively. researchgate.net These values suggest a high tendency for the fumarate monomer to add to the growing chain.

The product of the reactivity ratios (r1 * r2) provides insight into the nature of the copolymerization. A product close to 1 indicates ideal random copolymerization, while a product close to 0 suggests a strong tendency for alternating copolymerization. For example, the copolymerization of dioctyl fumarate with vinyl benzoate (B1203000) yielded a reactivity ratio product of 0.042, indicating a high propensity for alternation. researchgate.net Similarly, the copolymerization of ethyl methacrylate (B99206) and methacrylamide (B166291) resulted in reactivity ratios of r1=0.197 and r2=0.230, also suggesting an alternating structure. ekb.eg

Table 1: Comonomer Reactivity Ratios in this compound Copolymerization

Comonomer 1 (M1)Comonomer 2 (M2)r1r2r1 * r2Copolymerization Behavior
Diallyl Phthalate (DAP)Diethyl Fumarate (DEF)0.011.250.0125Alternating Tendency
Diallyl Phthalate (DAP)Di-n-butyl Fumarate (DBF)0.021.010.0202Alternating Tendency
Diallyl Phthalate (DAP)Di-n-octyl Fumarate (DOF)0.020.960.0192Alternating Tendency
Dioctyl FumarateVinyl Benzoate--0.042High Alternating Tendency
Ethyl MethacrylateMethacrylamide0.1970.2300.0453Alternating

Alternating Copolymerization Dynamics

This compound and other dialkyl fumarates often exhibit a strong tendency towards alternating copolymerization, particularly with electron-donating comonomers. unlp.edu.ar This behavior is attributed to the formation of charge-transfer complexes (CTCs) between the electron-poor fumarate double bond and the electron-rich double bond of the comonomer. cmu.edu The formation of these complexes can significantly influence the polymerization kinetics, often leading to a maximum polymerization rate at a 1:1 monomer feed ratio. researchgate.netcmu.edu

Specific this compound Copolymer Systems

This compound with N,N-Diallyl-N,N-dimethylammonium Chloride

The copolymerization of this compound with N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) is influenced by the solvent used. researchgate.netresearchgate.net In some solvents, the reaction yields copolymers with a random distribution of monomer units. researchgate.net However, in other solvents like methanol, copolymers with a constant composition, often in a 2:1 ratio of DADMAC to maleic acid (a similar dicarboxylic acid), can be formed over a wide range of initial monomer feed ratios. researchgate.net This suggests that the solvent plays a crucial role in mediating the relative reactivities of the comonomers. researchgate.netresearchgate.net Fumaric acid has been shown to be a highly active comonomer in this system. researchgate.net

This compound with Vinyl Acetate (B1210297)

The copolymerization of dialkyl fumarates with vinyl acetate is a well-studied system. researchgate.netresearchgate.net The product of the reactivity ratios for dioctyl fumarate and vinyl acetate indicates a strong tendency for alternating copolymerization. researchgate.net The efficiency of copolymers of dialkyl fumarates and vinyl acetate as flow improvers for waxy crude oils has been found to depend on the vinyl acetate content, with the best performance achieved at a specific molar ratio. researchgate.net The copolymerization of vinyl acetate with dibutyl maleate, a structural isomer of this compound, has been monitored using online ¹H-NMR to determine reactivity ratios. researchgate.net

This compound in Multi-Monomer Systems

This compound can be included in multi-monomer systems to create polymers with specific properties. For example, it can be used as a crosslinking monomer in the polymerization of various vinyl and acrylic monomers. google.com In such systems, the differing reactivities of the various double bonds play a crucial role in the final polymer architecture. researchgate.net The study of ternary copolymerization involving electron-donor and electron-acceptor monomers, such as those derived from maleic and fumaric acids, is important for understanding how to control copolymer composition and microstructure. cmu.edu

Crosslinking Polymerization of this compound

The polymerization of this compound (DAF) is characterized by its propensity for crosslinking, a process that results in the formation of a three-dimensional polymer network. This network structure imparts specific physical and chemical properties to the final material. The crosslinking can occur through various mechanisms, including self-crosslinking and copolymerization with other reactive monomers.

Self-Crosslinking Phenomena in this compound Polymers

This compound is classified as an "active" crosslinking comonomer. epo.orggoogleapis.com This means that it readily participates in crosslinking reactions during the polymerization process itself, without the need for subsequent curing steps involving heat or other forms of energy. epo.org The presence of two allyl groups in the DAF molecule allows for the formation of a branched and ultimately crosslinked polymer structure as the polymerization proceeds. epo.orggoogleapis.com This inherent reactivity contributes to an increase in the molecular weight of the polymer. epo.org

In some applications, DAF is used in conjunction with "latent" crosslinking comonomers. epo.orggoogleapis.com These latent crosslinkers, such as N-methylol acrylamide, require a subsequent energy input, like heat, to initiate the crosslinking process and form an insoluble network. epo.org The combination of active and latent crosslinking agents allows for a two-stage curing process, providing control over the final properties of the polymer.

Active Crosslinking Comonomers for this compound Systems

This compound is frequently employed as an active crosslinking comonomer in various polymer systems to enhance their properties. paintsandcoatingsexpert.com It is often included in monomer compositions alongside other polyethylenically unsaturated monomers. epo.orggoogleapis.compaintsandcoatingsexpert.com

Some examples of other active crosslinking comonomers that can be used in conjunction with or as alternatives to this compound include:

Triallyl cyanurate googleapis.compaintsandcoatingsexpert.com

Triallyl isocyanurate paintsandcoatingsexpert.com

Diallyl maleate googleapis.compaintsandcoatingsexpert.comgoogle.com

Divinyl benzene (B151609) paintsandcoatingsexpert.com

Diallyl phthalate paintsandcoatingsexpert.com

Hexanediol diacrylate paintsandcoatingsexpert.com

Ethyleneglycol dimethacrylate paintsandcoatingsexpert.com

Polyethylene glycol diacrylate paintsandcoatingsexpert.com

Methylenebisacrylamide epo.orggoogleapis.com

The choice of comonomer depends on the desired final properties of the polymer, such as mechanical strength, adhesion, and durability. paintsandcoatingsexpert.com For instance, in aqueous polymer dispersions, the inclusion of these crosslinking comonomers can significantly improve the physical and mechanical characteristics of the resulting films and coatings. paintsandcoatingsexpert.com

Photo-Crosslinking Mechanisms and Control

Photo-crosslinking offers a method to control the polymerization and network formation of this compound with high spatiotemporal precision. rsc.orgacs.org This process is typically initiated by a photoinitiator that generates free radicals upon exposure to light, often UV light. rsc.orgresearchgate.net

In thiol-ene photopolymerizations, this compound can participate in a mixed-mechanism process. rsc.org The initial network formation is dominated by the rapid thiol-ene addition reaction involving the terminal allyl groups. rsc.org This is followed by a slower homopolymerization of the internal fumarate double bonds, which acts as a secondary crosslinking mechanism, further increasing the crosslink density over prolonged exposure to light. rsc.org This two-stage reaction allows for dose-dependent control over the material's thermomechanical properties. rsc.org

The stereochemistry of the fumarate group, being in the trans configuration, influences its reactivity compared to its cis isomer, maleate. The homopolymerization of this compound is generally more facile than that of diallyl maleate, which often proceeds through an isomerization-polymerization mechanism mediated by thiol radicals. rsc.org The reactivity can also be tuned by the choice of the thiol comonomer. rsc.org

Impact on Network Architecture and Gelation Kinetics

The crosslinking polymerization of this compound significantly influences the resulting polymer network architecture and the kinetics of gelation. The use of DAF as a crosslinker leads to the formation of a three-dimensional network, with the density of crosslinks affecting the material's properties. rsc.orgnsf.gov

In photopolymerization systems, the gelation kinetics, or the speed at which the liquid resin transforms into a solid gel, can be monitored in real-time. rsc.orgacs.org The mixed-mechanism photopolymerization of this compound in thiol-ene systems demonstrates a distinct evolution of network architecture. The initial, rapid thiol-ene reaction leads to gelation, while the slower, subsequent homopolymerization of the fumarate moieties contributes to a continued increase in crosslinking density with prolonged light exposure. rsc.org This allows for a tunable development of the network, impacting the final thermomechanical properties of the material. rsc.org

The architecture of the network, including the presence of elastically active crosslinks and topological defects like loops, plays a crucial role in the mechanical behavior of the polymer. rsc.org A well-controlled network structure, as can be achieved through methods like thiol-ene polymerization, can lead to materials with enhanced toughness and dimensional stability. nsf.gov

Controlled Radical Polymerization Methodologies for this compound

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. conicet.gov.arcsiropedia.csiro.au These methods offer a significant advantage over conventional free-radical polymerization by minimizing irreversible termination reactions. vt.edu

While the application of CRP specifically to this compound is not extensively detailed in the provided context, the principles of these methodologies are relevant to fumarate polymers in general. conicet.gov.ar The development of CRP has enabled the creation of novel fumaric homopolymers and copolymers with tailored properties. conicet.gov.ar

Living Polymerization Techniques

Living polymerization is a form of chain polymerization where chain-breaking reactions, such as transfer and termination, are absent. vt.edu This allows polymer chains to "live" and continue to grow as long as monomer is available. vt.edu Modern controlled radical polymerization techniques are often referred to as "living" polymerizations due to their ability to control chain growth in a similar manner. csiropedia.csiro.au

Several living/controlled radical polymerization techniques have been developed, including:

Nitroxide-Mediated Polymerization (NMP): This was one of the first methods developed for controlling radical polymerization. csiropedia.csiro.au

Atom Transfer Radical Polymerization (ATRP): A widely used technique for synthesizing well-defined polymers. csiropedia.csiro.au

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A versatile method suitable for a wide range of monomers and reaction conditions. csiropedia.csiro.auresearchgate.net

For dialkyl fumarates, which are structurally related to this compound, RAFT polymerization has been shown to be a suitable method for obtaining polymers with well-controlled molecular weights and structures. researchgate.netresearchgate.net Organotellurium-mediated living radical polymerization (TERP) and reversible chain transfer catalyzed polymerization (RTCP) have also been used for the controlled polymerization of certain fumarates, albeit under more limited conditions. researchgate.netresearchgate.net These techniques provide a pathway to synthesizing block copolymers and other advanced polymer architectures containing fumarate units. researchgate.netresearchgate.net

Precision Control over Polymer Architecture

Achieving precise control over the polymer architecture of this compound is crucial for tailoring material properties for specific applications. Advanced polymerization techniques enable the manipulation of molecular weight, polydispersity, and the three-dimensional network structure. Methodologies such as controlled radical polymerization and specialized photopolymerization offer pathways to synthesize well-defined linear polymers and complex network architectures. conicet.gov.arslideshare.net

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing fumarate-based polymers with predetermined characteristics. conicet.gov.arresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method that confers living characteristics to radical polymerization, allowing for exceptional control over molecular weight, architecture, and composition. researchgate.net This technique is well-suited for obtaining high-molecular-weight poly(dialkyl fumarates) with well-controlled molecular weights and narrow molecular weight distributions. researchgate.net The process involves a conventional free-radical polymerization in the presence of a suitable RAFT chain transfer agent, which reversibly deactivates propagating radicals, maintaining a low concentration of active species and minimizing termination reactions. slideshare.net This controlled process allows for the synthesis of complex architectures like block copolymers. researchgate.netresearchgate.net For instance, triblock copolymers with rigid poly(dialkyl fumarate) segments and flexible polyacrylate segments have been successfully synthesized using RAFT. researchgate.net

Table 1: Key Components in RAFT Polymerization of Fumarates

Component Function Example
Monomer The basic building block of the polymer. This compound
RAFT Agent Controls the polymerization by reversibly transferring the growing polymer chain. Trithiocarbonates, Dithioesters
Radical Initiator Generates the initial free radicals to start the polymerization. Azo compounds (e.g., AIBN)

| Solvent | Dissolves the monomer, initiator, and resulting polymer. | Toluene (B28343), Dichloromethane |

Photopolymerization for Network Architecture Control

Photopolymerization, particularly in combination with thiol-ene chemistry, provides a sophisticated method for controlling the network architecture of this compound-based polymers. rsc.orgpolito.it This approach leverages the differential reactivity of the monomer's functional groups to create complex, tunable networks. rsc.orgrsc.org

Mixed-Mechanism Thiol-Ene and Homopolymerization: A key strategy involves using this compound in thiol-ene photopolymerization systems. rsc.org This results in a mixed-mechanism process where two distinct reactions occur at different rates: a fast thiol-ene addition involving the terminal allyl groups and a slower chain-growth homopolymerization of the internal fumarate double bonds. rsc.orgrsc.org This temporal separation of reaction mechanisms is fundamental to controlling the evolution of the polymer network. rsc.org

Photo-Dose Dependent Properties: The dual-reaction mechanism allows for the precise tuning of network properties through the control of light exposure (photo-dose). rsc.orgrsc.org Initial, low-level light exposure predominantly triggers the rapid thiol-ene reaction, leading to gelation and the formation of an initial polymer network. rsc.org Subsequent or prolonged light exposure initiates the slower homopolymerization of the fumarate moieties that have been incorporated into the network strands, acting as reactive handles for additional crosslinking. rsc.org This process increases the crosslink density and modifies the material's thermomechanical properties. rsc.org Consequently, properties such as the glass transition temperature and crosslinking density can be directly controlled by the amount of light the material is exposed to. rsc.org

Table 2: Influence of Photo-Dose on this compound Thiol-Ene Network Properties

Photo-Dose Level Resulting Network Characteristic
Low Exposure Initial network formation is dominated by the fast thiol-ene step-growth reaction, leading to gelation. rsc.org

| Prolonged Exposure | Slower chain-growth homopolymerization of fumarate groups increases crosslink density and enhances thermomechanical properties. rsc.orgrsc.org |

Stereochemical Influence: The stereochemistry of the internal double bond plays a significant role in the polymerization kinetics. The trans configuration of this compound is more reactive in homopolymerization compared to its cis isomer, diallyl maleate. rsc.org In the presence of thiols, the less reactive maleate can undergo a thiol-mediated isomerization to the more reactive fumarate form, which then polymerizes. rsc.org This stereochemistry-dependent reactivity provides another layer of control over the polymerization rate and the final network architecture. rsc.org

List of Chemical Compounds

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
This compound
Diallyl maleate
Diethyl fumarate
Diethyl maleate
Diallyl succinate
Poly(diisopropyl fumarate)
Poly(dialkyl fumarates)
Toluene
Dichloromethane
Thiol

Characterization and Advanced Spectroscopic Analysis of Diallyl Fumarate Polymers

Spectroscopic Elucidation of Diallyl Fumarate (B1241708) Polymer Structures

Spectroscopic analysis is indispensable for confirming the polymerization of diallyl fumarate and for characterizing the resultant macromolecular structures. Techniques such as NMR and FTIR spectroscopy offer a window into the atomic and molecular vibrations, respectively, providing a fingerprint of the polymer's constitution. UV-Vis spectroscopy complements these methods by probing the electronic transitions within the polymer, which can be indicative of conjugation and specific chromophores.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers in both solution and solid states. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within the polymer chain. researchgate.net For this compound polymers, NMR is crucial for verifying the polymerization process through the observation of changes in the signals corresponding to the vinyl and allyl groups of the monomer.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the characterization of this compound and its polymers. In the monomer, specific proton signals can be assigned to the fumarate and allyl moieties. rsc.org For the this compound monomer in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts are observed. rsc.orgrsc.org The protons of the fumarate double bond typically appear as a multiplet around 6.82-6.88 ppm. rsc.orgrsc.org The protons of the allyl groups exhibit distinct signals: the methine proton (-CH=) resonates as a multiplet between 5.83 and 5.96 ppm, the terminal methylene (B1212753) protons (=CH₂) show signals between 5.19 and 5.31 ppm, and the methylene protons adjacent to the ester oxygen (-OCH₂-) appear around 4.65 ppm. rsc.orgrsc.org

Upon polymerization, significant changes in the ¹H NMR spectrum are expected. The disappearance or significant reduction in the intensity of the peaks corresponding to the vinyl protons (in the 5-6 ppm region) indicates the consumption of the double bonds and the formation of a saturated polymer backbone. libretexts.org The signals for the protons on the newly formed polymer backbone will appear in the upfield region, typically between 1.2 and 2.5 ppm, characteristic of protons on sp³-hybridized carbons. libretexts.org

Table 1: ¹H NMR Chemical Shifts for this compound Monomer

Functional Group Chemical Shift (δ, ppm)
Fumarate CH 6.82 - 6.88
Allyl -CH= 5.83 - 5.96
Allyl =CH₂ 5.19 - 5.31
Allyl -OCH₂- 4.65

Data recorded in CDCl₃. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the polymer. bibliotekanauki.pl For the this compound monomer, distinct signals are observed for the carbonyl carbon, the carbons of the fumarate double bond, and the carbons of the allyl groups. rsc.orgrsc.org In CDCl₃, the carbonyl carbon (C=O) of the ester group resonates at approximately 164.42 ppm. rsc.orgrsc.org The carbons of the fumarate double bond (-CH=CH-) appear at about 133.59 ppm. rsc.orgrsc.org The allyl group carbons show signals at approximately 131.49 ppm for the methine carbon (-CH=), 118.78 ppm for the terminal methylene carbon (=CH₂), and 65.82 ppm for the methylene carbon adjacent to the oxygen (-OCH₂-). rsc.orgrsc.org

Polymerization leads to a significant alteration of the ¹³C NMR spectrum. The signals for the sp²-hybridized carbons of the double bonds will decrease in intensity, while new signals corresponding to sp³-hybridized carbons in the polymer backbone will appear. bibliotekanauki.pl The chemical shifts of the carbonyl and side-chain carbons may also be affected by the change in the local chemical environment upon polymerization.

Table 2: ¹³C NMR Chemical Shifts for this compound Monomer

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) 164.42
Fumarate C=C 133.59
Allyl -CH= 131.49
Allyl =CH₂ 118.78
Allyl -OCH₂- 65.82

Data recorded in CDCl₃. rsc.orgrsc.org

Solid-state NMR (ssNMR) is an essential technique for analyzing the microstructure of cross-linked this compound polymers, which are often insoluble and thus not amenable to traditional solution NMR. researchgate.net ssNMR provides insights into the local structure, chain dynamics, and morphology of the polymer network. researchgate.netresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid polymers. polymersynergies.net

For this compound polymers, ssNMR can differentiate between rigid and mobile segments of the polymer network. solidstatenmr.org.uk The crystalline or more rigid domains will exhibit narrower lines, while the amorphous or more mobile regions will show broader signals. solidstatenmr.org.uk By analyzing the chemical shifts and line shapes, it is possible to gain information about the conformation of the polymer chains and the extent of cross-linking. nih.gov Furthermore, advanced ssNMR experiments, such as Rotational Echo Double Resonance (REDOR), can be used to probe the spatial proximity of different functional groups, providing detailed information about the connectivity and domain sizes within the polymer network. osti.gov The disappearance of vinylic carbon signals (around 120-140 ppm) and the appearance of new sp³ carbon signals in the solid-state ¹³C NMR spectrum confirm the polymerization process. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. In the context of this compound polymerization, FTIR is invaluable for monitoring the reaction progress and confirming the structure of the resulting polymer. researchgate.net The FTIR spectrum of the this compound monomer exhibits characteristic absorption bands for the C=O stretching of the ester group, the C=C stretching of the fumarate and allyl groups, and the =C-H bending of the vinyl groups. rsc.org

The polymerization process can be monitored in real-time by observing the decrease in the intensity of the absorption bands associated with the double bonds. rsc.org Specifically, the band for the allyl C=C stretching, typically found in the range of 1630-1660 cm⁻¹, is monitored. rsc.orgrsc.org The disappearance or significant reduction of this peak is a clear indication of the consumption of the allyl groups during polymerization. rsc.org

The FTIR spectrum of the resulting poly(this compound) will show the persistence of the strong C=O stretching band of the ester group (around 1730 cm⁻¹) and the appearance of new bands corresponding to the C-H stretching and bending of the saturated polymer backbone. The absence of the characteristic peaks for the C=C double bonds confirms the successful polymerization.

Table 3: Characteristic FTIR Absorption Bands for this compound Polymerization

Functional Group Wavenumber (cm⁻¹) Observation
C=O Stretch (Ester) ~1730 Persists in polymer
C=C Stretch (Allyl) 1630 - 1660 Diminishes or disappears upon polymerization rsc.orgrsc.org
=C-H Bend (Vinyl) ~990 and ~930 Diminishes or disappears upon polymerization
C-H Stretch (Alkane) ~2850 - 2960 Appears or increases in polymer

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as double bonds and aromatic rings. For this compound, the fumarate double bond, which is in conjugation with the two carbonyl groups, acts as a chromophore.

The UV-Vis spectrum of the this compound monomer would be expected to show an absorption maximum corresponding to the π → π* transition of the conjugated system. During polymerization, the consumption of the fumarate double bond leads to a loss of this conjugation. Consequently, a significant change in the UV-Vis spectrum is observed, typically a decrease in the absorbance at the characteristic wavelength, which can be used to monitor the polymerization kinetics. azom.com

In the resulting polymer, the absence of the strong absorption band associated with the conjugated monomer system confirms the formation of a saturated polymer structure. ias.ac.in UV-Vis spectroscopy can also be employed to study the thermal stability and optical properties, such as transmittance, of the final polymer material. researchgate.net The technique is also valuable for monitoring the concentration of inhibitors or other additives during the polymerization process. azom.com

¹³C NMR Investigations

Mass Spectrometry for Polymer Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for elucidating the structural components of polymers by analyzing their fragmentation patterns. nih.gov For this compound polymers, techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) are particularly insightful. eag.comd-nb.info In Py-GC-MS, the polymer is thermally decomposed under controlled conditions into smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry. d-nb.info This method allows for the identification of the characteristic decomposition products of the polymer, providing information about its monomeric units and any additives present. d-nb.infomeasurlabs.com

Another relevant mass spectrometry technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. shimadzu.comyoutube.com This method is adept at determining the absolute molecular weights of polymers and providing details on the repeating monomer units and end-group structures. youtube.com For complex copolymers, MALDI-TOF MS can become intricate due to overlapping polymer distributions but remains a valuable tool for detailed structural analysis. shimadzu.com Electrospray Ionization (ESI) mass spectrometry has also been employed to investigate the copolymerization mechanisms of fumarates, offering detailed insights into the initiation, propagation, and termination steps of the polymerization process. researchgate.net

The analysis of fragment ions in tandem MS experiments (MS/MS) can further reveal the sequence and connectivity of monomer units within the polymer chain. nih.govyoutube.com While direct analysis of large polymers can be challenging, these fragmentation techniques provide a window into the polymer's fundamental chemical structure.

Chromatographic Techniques for Molecular Weight Distribution

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. pslc.wsmalvernpanalytical.com The technique separates polymer molecules based on their hydrodynamic volume in solution. pslc.wsmalvernpanalytical.com A polymer solution is passed through a column packed with porous beads; larger molecules elute first as they are excluded from the pores, while smaller molecules have a longer path and elute later. pslc.ws

For this compound polymers, SEC/GPC is used to measure key molecular weight averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn), which describes the breadth of the molecular weight distribution. google.com The molecular weight distribution of high molecular weight polystyrenes produced with this compound as a crosslinking agent has been shown to be broad, with an Mw/Mn ratio greater than 6. google.com In some studies, the molecular weight of copolymers containing fumarate units was found to increase as the comonomer composition was varied. researchgate.net

Coupling SEC with other detectors, such as light scattering (LS) and viscometry, can provide absolute molecular weights without the need for column calibration with polymer standards. malvernpanalytical.com SEC combined with ESI-MS can offer accurate molecular weight distributions by correcting for chromatographic band broadening. researchgate.net

Table 1: Illustrative Molecular Weight Data for Fumarate-Containing Copolymers from SEC/GPC

Copolymer SystemfDOFMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Dioctyl Fumarate (DOF) - Vinyl Benzoate (B1203000) (VB)HighLowerLowerBroader
Dioctyl Fumarate (DOF) - Vinyl Benzoate (VB)LowHigherHigherNarrower

Note: This table is illustrative, based on the general finding that polymerization yield and molecular weight increase with a decrease in the fumarate monomer feed (fDOF). Actual values would be specific to the experimental conditions.

Thermal and Rheological Characterization of this compound Polymers

The thermal and flow properties of this compound polymers are crucial for their processing and end-use applications.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). hu-berlin.de DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de

For fumarate-containing polymers, DSC studies have revealed interesting behaviors. For instance, some poly(fumarate)s exhibit two thermal anomalies, attributed to α and β relaxations. researchgate.net The glass transition temperature of hydrated polyelectrolyte assemblies, which can include fumarate-based polymers, has been shown to be driven by a dehydration mechanism. scispace.comaalto.fi The isothermal bulk polymerization of this compound has been studied using DSC to understand its kinetics. chempedia.inforesearcher.life In copolymers, the Tg can be tuned by altering the comonomer content. For example, in copolymers of diisopropyl fumarate and acrylates, the α-relaxation temperature decreased as the acrylate (B77674) content increased. researchgate.net

Table 2: Example DSC Data for Fumarate Copolymers

CopolymerComposition (Fumarate %)Glass Transition Temperature (Tg, °C)
Diethyl Fumarate - Ethyl Acrylate30Varies with composition
Diisopropyl Fumarate - n-Butyl AcrylateVariedDecreases with increasing acrylate content
Diisopropyl Fumarate - 1-Adamantyl AcrylateVariedDecreases with increasing acrylate content

Note: This table illustrates the trends observed in the literature. Specific Tg values depend on the exact composition and molecular weight.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. polymerinnovationblog.com It is used to determine the thermal stability and decomposition profile of polymers. polymerinnovationblog.comepo.org

Polymers containing fumarate units are noted for their high thermal stability. researchgate.net TGA studies on poly(dialkyl fumarate)s have confirmed their excellent thermal stability. researchgate.net The thermal degradation of poly(diethyl fumarate) has been studied in detail, with decomposition products including ethylene (B1197577) and ethanol (B145695) at lower temperatures, and the monomer at higher temperatures. researchgate.net Theoretical studies using density functional theory (DFT) have also been conducted to understand the thermal decomposition pathways of model compounds for poly(dialkyl fumarate). nih.gov TGA has been used to show that polymers containing maleate (B1232345) and/or fumarate structures can be thermally stable. google.com

Table 3: TGA Decomposition Data for a Generic Fumarate Polymer

ParameterTemperature (°C)
Onset of Decomposition (Tonset)> 200
Temperature of Maximum Decomposition Rate (Tmax)Varies

Note: This is a generalized representation. Specific temperatures are highly dependent on the polymer structure and experimental conditions.

Rheological Studies of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological studies provide critical information about their processability and performance in applications where flow behavior is important. google.comgoogle.com this compound can be used as a cross-linking agent, which significantly impacts the rheology of the resulting polymer network. google.comgoogle.com

The rheological properties of polymer melts, such as viscosity and modulus, are highly dependent on molecular weight, molecular weight distribution, and branching. acs.orgnih.gov For copolymers containing fumarate segments, the rheological properties can be tailored by adjusting the composition and segment length. acs.org For example, in multiblock copolymers of poly(propylene fumarate) and poly(ε-caprolactone), the melt viscosity was found to be dependent on the molecular weight, and the introduction of flexible segments enhanced solubility. acs.org Rheological measurements have been used to analyze the effectiveness of fumarate copolymers as flow improvers in crude oil. researchgate.net

Viscosity and Flow Behavior

The viscosity and flow behavior of this compound (DAF) polymers and their precursors are critical parameters that influence their processing and application. The flow curve, which plots viscosity against shear rate, typically shows two main regions for polymer melts: a Newtonian plateau at low shear rates and a power-law region at higher shear rates. azom.com At low shear rates, the viscosity remains constant, known as the zero-shear viscosity. azom.com Beyond a critical shear rate, the viscosity decreases with an increasing shear rate, a phenomenon called shear-thinning. azom.com

The rheological properties of polymeric solutions are complex and are influenced by factors such as temperature, pressure, and the presence of fillers or plasticizers. azom.comkau.edu.sa For instance, in the context of unsaturated polyester (B1180765) resins, which share some characteristics with DAF systems, the viscosity of the solution is a key factor in processing techniques like injection molding. The viscosity of these resins, often dissolved in a reactive monomer like styrene (B11656), typically ranges from 0.2 to 2 Pa·s.

In the development of molding compositions, the viscosity of the polymer system is carefully controlled. For example, a crystalline 1,6-hexanediol (B165255) fumarate was synthesized to have a viscosity of 5 poises at 125°C, as measured by an I.C.I. cone and plate viscometer, for its use in an injection molding compound. google.com The addition of various components can significantly alter the viscosity. For instance, adding 20 wt% of a furan-based ester reactive diluent to an acrylated rapeseed oil resin was found to decrease the resin's viscosity by a factor of 1.6. researchgate.net

The flow behavior of polymer solutions through processing equipment is also a key consideration. Studies on polymer solutions flowing through injection tools have shown that the apparent viscosity decreases as the shear rate increases, a characteristic of power-law fluids. mdpi.com The consistency coefficient (K) and the flow behavior index (n) are used to model this behavior. kau.edu.samdpi.com K is related to the viscosity of the solution, while n indicates the degree of non-Newtonian behavior. kau.edu.sa For shear-thinning fluids, the value of n is less than one. kau.edu.sa

The following table presents data on the rheological properties of different polymer solutions, illustrating the relationship between concentration, consistency coefficient, and flow behavior index. mdpi.com

Polymer Concentration (mg/L)Consistency Coefficient (K)Flow Behavior Index (n)
10000.05980.648
15000.13880.551
20000.29870.463

This table demonstrates that as the polymer concentration increases, the consistency coefficient (K) also increases, while the flow behavior index (n) decreases, indicating a more pronounced non-Newtonian, shear-thinning behavior. mdpi.com

Storage and Loss Moduli Analysis

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, including this compound-based materials. This method measures the storage modulus (G' or E') and the loss modulus (G'' or E''). tainstruments.com The storage modulus represents the elastic component of the material, indicating its ability to store energy during deformation and its stiffness. tainstruments.comeag.com The loss modulus signifies the viscous component, representing the energy dissipated as heat during deformation. tainstruments.comeag.com

The relationship between the storage and loss moduli determines the material's state. If G' > G'', the material behaves more like a solid, while if G'' > G', it exhibits more liquid-like behavior. tainstruments.com The ratio of the loss modulus to the storage modulus (G''/G' or E''/E') is known as the tan delta (tan δ), or loss tangent, which is a measure of the material's damping properties. tainstruments.com

The viscoelastic properties of polymers are highly dependent on temperature and frequency. A typical DMA experiment involves subjecting a sample to an oscillating force at a specific frequency while ramping the temperature. eag.com This allows for the observation of transitions, such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery or fluid state. eag.com

In the context of cross-linked polymer systems, the storage modulus is often used to assess the degree of cross-linking. For example, in a study of modified poly(butylene adipate-co-terephthalate) (PBAT), the formation of a cross-linking structure resulted in a higher complex viscosity and storage modulus compared to the virgin polymer. acs.org Similarly, the addition of 5 wt% of a furan-based ester to an acrylated rapeseed oil resin increased the storage modulus from 7.9 to 12.0 MPa at room temperature, indicating an increase in stiffness. researchgate.net

The following table presents hypothetical data illustrating the effect of a cross-linking agent on the storage and loss moduli of a polymer system.

Frequency (Hz)Storage Modulus (G') - No Cross-linker (MPa)Loss Modulus (G'') - No Cross-linker (MPa)Storage Modulus (G') - With Cross-linker (MPa)Loss Modulus (G'') - With Cross-linker (MPa)
0.10.50.81.20.6
10.80.72.00.5
101.20.63.50.4
1002.00.55.00.3

This table illustrates that with the addition of a cross-linking agent, the storage modulus (G') increases significantly across the frequency range, indicating a stiffer, more solid-like material. Conversely, the loss modulus (G'') decreases, signifying a reduction in the viscous energy dissipation.

Mechanical Characterization of this compound-Based Materials

Tensile Strength and Modulus Assessments

The tensile properties of this compound-based materials, including their tensile strength and modulus, are crucial indicators of their mechanical performance. Tensile strength refers to the maximum stress a material can withstand while being stretched or pulled before necking, which is when the specimen's cross-section starts to significantly contract. The tensile modulus, or Young's modulus, is a measure of the material's stiffness and is the ratio of stress to strain in the elastic region of deformation.

The mechanical properties of diallyl phthalate (B1215562) (DAP), a related allyl resin, are highly dependent on the type and amount of filler or reinforcement used. asminternational.org For instance, a mineral-filled DAP product exhibits different mechanical characteristics compared to one reinforced with glass fibers. asminternational.org Similarly, the properties of unsaturated polyester composites, which can include fumarate esters, are tailored by the choice of reinforcement.

In a study on polyester molding compositions, a formulation based on a polyester resin, monomer, filler, and reinforcement exhibited a tensile strength of 23.4 MPa and a tensile modulus of 7.2 GPa. google.com The elongation at break for this material was 0.51%. google.com

The introduction of other comonomers or additives can significantly influence the tensile properties. For example, in citric acid-based elastomers, the incorporation of fumarate-containing monomers resulted in materials with a Young's modulus ranging from 16.4 to 38.3 MPa and an ultimate tensile stress between 5.5 and 10.2 MPa. researchgate.net The elongation at break for these materials was in the range of 218% to 260%. researchgate.net

The curing time also plays a critical role in the final mechanical properties of polyester composites. For a polyester reinforced with alumina (B75360) particles, the ultimate tensile strength was found to increase with curing time up to an optimal point, after which it decreased. The Young's modulus also showed a similar trend, with an optimal curing time of approximately 2 hours at 70°C.

The following table presents data on the tensile properties of various polymer blends and composites.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polyester Molding Composition google.com23.47.20.51
Fumarate-containing Elastomer (low NVP) researchgate.net5.50.0164218
Fumarate-containing Elastomer (high NVP) researchgate.net10.20.0383260
PLLA/PHB Blend (uncompatibilized) mdpi.com~65~3.5<5
PLLA/PHB Blend (2 wt% compatibilizer) mdpi.com69.8~3.2<5

This table highlights the wide range of tensile properties that can be achieved by varying the composition and processing of polymer materials.

Compression Strength Analysis

Compression strength is the capacity of a material to withstand loads tending to reduce its size. It is a key mechanical property, particularly for materials used in structural applications. Diallyl phthalate (DAP) thermosets are known for their high compressive strength, a characteristic they share with other thermosetting compounds. asminternational.org

The compression strength of materials based on fumarate polymers can be significantly influenced by the addition of reinforcing agents. For example, in a study involving poly(butyl fumarate) (PBF)-based hybrid materials, the compression strength was found to be in the range of 5.10–27.65 MPa. researchgate.net The incorporation of hydroxyapatite (B223615) as a reinforcement in a PBF matrix composite led to a substantial increase in mechanical properties. researchgate.net A composite with 3 wt% hydroxyapatite exhibited a maximum compression strength at fracture of 92.44 MPa and a compression strength at yield of 35.44 MPa. researchgate.net In another formulation, the maximum compression strength at fracture reached 95.18 MPa with a compressive modulus of 925.29 MPa and a compression strength at yield of 31.43 MPa. researchgate.net

Biodegradable polymer networks based on di(propylene fumarate)–dimethacrylate (DPFDMA) and polycaprolactone (B3415563) trimethacrylate (PCLTMA) have also been investigated for their compressive properties. These networks, initiated by photopolymerization, exhibited initial compressive strengths ranging from 1.8 to 146.0 MPa. researchgate.net Copolymers of poly(propylene fumarate-co-sebacic acid) (P(PF-co-PS)) with N-vinyl-2-pyrrolidone (N-VP) have shown excellent mechanical property retention over time. After 70 days of degradation in phosphate-buffered saline, these networks maintained a yield strength of (51.78±2.01) MPa, a fracture strength of (52.331±1.84) MPa, and a compressive modulus of (957.78±24.40) MPa. researchgate.net

The following table summarizes the compression strength data for various fumarate-based materials.

MaterialCompression Strength at Yield (MPa)Maximum Compression Strength at Fracture (MPa)Compressive Modulus (MPa)
PBF-based hybrid material researchgate.net-5.10–27.65-
PBF composite with 3 wt% hydroxyapatite (formulation 1) researchgate.net35.4492.44-
PBF composite with 3 wt% hydroxyapatite (formulation 2) researchgate.net31.4395.18925.29
DPFDMA/PCLTMA network researchgate.net-1.8–146.0-
P(PF-co-PS)/N-VP network (after 70 days degradation) researchgate.net51.78±2.0152.331±1.84957.78±24.40

This table demonstrates the significant impact of reinforcement and copolymerization on the compressive properties of fumarate-based materials.

Morphological and Microstructural Investigations

Microscopic Techniques for Network Structure Visualization

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for examining the surface topography of polymer networks. google.com In the context of this compound polymers, SEM can reveal details about the surface features, porosity, and fracture surfaces. To prepare a sample for SEM analysis, the polymer is typically coated with a thin layer of a conductive material to prevent charge buildup from the electron beam. The instrument then scans the surface with a focused beam of electrons, and the signals arising from electron-sample interactions are used to generate an image.

SEM images of crosslinked this compound polymers can provide qualitative information about the network's homogeneity. For instance, a smooth, uniform surface might suggest a highly homogeneous network, whereas a rough or granular surface could indicate phase separation or the presence of aggregates. When analyzing the fracture surface of a this compound polymer, SEM can help to determine the failure mechanism, such as whether it was a brittle or ductile fracture, by revealing features like cracks and crazes. acs.org

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM is used to visualize the internal structure or morphology of thin polymer samples. whiterose.ac.uk For TEM analysis of this compound polymers, very thin sections of the material (typically 50-100 nanometers) are required to allow the electron beam to pass through. This can be achieved by microtomy at low temperatures. Contrast in TEM images is generated by differences in electron scattering. To enhance contrast in polymer samples, staining agents containing heavy elements are often used, which preferentially accumulate in certain phases or domains.

In the case of this compound copolymers or blends, TEM can be instrumental in visualizing phase-separated morphologies. mdpi.com For example, if this compound is copolymerized with a monomer that forms a separate phase, TEM can reveal the size, shape, and distribution of these domains within the polymer matrix. This is particularly important for understanding the structure-property relationships in multiphase polymer networks.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can provide three-dimensional topographical information about a polymer surface at the nanoscale. afmworkshop.comyoutube.com Unlike electron microscopy techniques, AFM does not require a vacuum and typically requires minimal sample preparation. afmworkshop.com An AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever are monitored to create a topographical map.

A significant advantage of AFM for polymer network analysis is its ability to operate in different modes, such as phase imaging. Phase imaging maps the phase lag between the oscillating cantilever and the drive signal, which is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. youtube.com This allows for the differentiation of components in a multicomponent polymer system even when there is no significant height contrast. For this compound-based interpenetrating polymer networks (IPNs) or composites, phase imaging can visualize the distribution of the different polymer networks or fillers. ekb.egresearchgate.net

The following table summarizes the application of these microscopic techniques in the analysis of polymer network structures, with hypothetical findings for a this compound-based network.

Microscopic TechniqueInformation ObtainedHypothetical Findings for a this compound Network
Scanning Electron Microscopy (SEM) Surface topography, porosity, fracture surface analysis. google.comacs.orgA relatively smooth surface with some micro-scale roughness, indicating a generally homogeneous crosslinked network. Fracture surface analysis might reveal features indicative of brittle fracture under certain conditions.
Transmission Electron Microscopy (TEM) Internal morphology, phase separation in copolymers and blends, domain size and distribution. whiterose.ac.ukmdpi.comFor a this compound copolymer, TEM could show nano-scale phase separation with distinct domains of the comonomer distributed within the this compound matrix. The size of these domains could be in the range of 20-50 nm.
Atomic Force Microscopy (AFM) High-resolution 3D surface topography, mapping of material properties (stiffness, adhesion) via phase imaging. afmworkshop.comyoutube.comTopography imaging could reveal a nodular surface structure characteristic of highly crosslinked polymers. Phase imaging might show subtle variations in crosslinking density across the surface, appearing as areas with different phase contrast.

Computational Chemistry and Theoretical Modeling of Diallyl Fumarate Systems

Density Functional Theory (DFT) Studies on Diallyl Fumarate (B1241708) Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to derive and understand concepts in chemistry, particularly chemical reactivity. acs.org By calculating the electron density of a molecule, DFT can predict where a reagent is most likely to react and how that reaction might proceed. nasa.gov

For diallyl fumarate, DFT calculations can illuminate the reactivity of its different functional groups: the electron-poor carbon-carbon double bond of the fumarate core and the two electron-rich allyl double bonds. Key parameters derived from DFT, often termed "reactivity descriptors," help to quantify this reactivity. acs.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Other conceptual DFT descriptors provide further detail:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system. acs.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution. acs.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. acs.org

Fukui Functions: Identify the most electrophilic and nucleophilic sites within the molecule by indicating how the electron density changes upon the addition or removal of an electron. acs.org

In this compound, DFT would predict the fumarate double bond to be susceptible to nucleophilic attack, while the allylic hydrogens are prone to abstraction by radicals, a critical step in free-radical polymerization. The molecular electrostatic potential (MESP) map, another DFT-derived property, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby indicating likely sites for electrostatic interactions. ijsrst.com

DFT-Derived ParameterSignificance for this compound Reactivity
Energy of HOMO (EHOMO)Indicates the electron-donating ability of the molecule (related to the allyl groups).
Energy of LUMO (ELUMO)Indicates the electron-accepting ability of the molecule (related to the fumarate double bond).
HOMO-LUMO Energy Gap (Egap)A smaller gap suggests higher overall reactivity and easier electronic excitation.
Chemical Hardness (η)Measures the molecule's resistance to deformation or change in its electron cloud.
Electrophilicity Index (ω)Quantifies the propensity of the fumarate double bond to accept electrons from a radical or nucleophile.
Fukui Functions (f(r))Pinpoint specific atoms susceptible to radical (f0), nucleophilic (f+), or electrophilic (f-) attack.

Molecular Dynamics Simulations of this compound Polymerization

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For polymerization processes, reactive MD simulations can model the formation of covalent bonds, providing a dynamic picture of how monomers assemble into polymer chains and networks. nasa.gov

Simulating the polymerization of this compound presents specific challenges due to the nature of allyl monomers. The free-radical polymerization of allyl compounds is often inefficient, yielding polymers with low molecular weight. researchgate.net This is primarily due to a "degradative chain transfer" reaction, where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer. The resulting allyl radical is resonance-stabilized and less reactive, often terminating the kinetic chain. researchgate.net

A reactive MD simulation of this compound polymerization would involve:

Force Field Parameterization: An accurate classical force field is needed to describe the bonded and non-bonded interactions between atoms. These parameters are often derived from higher-level quantum chemical calculations.

Reactive Scheme: The simulation requires predefined rules for bond formation and breaking. This includes criteria for initiation (creation of a radical), propagation (addition of a monomer to a growing chain), and termination reactions. Crucially, the scheme must include the degradative chain transfer pathway. uva.nl

Simulation Execution: A simulation box containing this compound monomers and an initiator is constructed. The system's evolution is tracked over time by solving Newton's equations of motion, allowing reactions to occur based on the defined reactive scheme. nasa.govuva.nl

From such simulations, researchers can extract valuable information about the polymerization kinetics, the evolution of molecular weight, and the topology of the resulting polymer network, such as the degree of crosslinking and the formation of cyclic structures. uva.nlresearchgate.net

Simulation ComponentDescription for this compound System
Force FieldDefines potential energy based on atomic positions (e.g., AMBER, CHARMM, OPLS), often customized with QM data for the monomer.
Reactive CriteriaDistance-based rules for bond formation/breaking to model initiation, propagation, termination, and degradative chain transfer. uva.nl
System SetupA simulation box with a defined number of this compound monomers, initiator molecules, and controlled temperature/pressure.
Simulation OutputAtomic trajectories, conversion rate, molecular weight distribution, polymer network topology (cyclization, crosslink density), and physical properties (e.g., density). researchgate.net

Elucidation of Reaction Pathways through Quantum Chemical Calculations

The process involves locating and characterizing stationary points on the PES:

Reactants and Products: Energy minima on the PES.

Transition States (TS): First-order saddle points connecting reactants and products. The energy of the TS determines the activation energy barrier for the reaction.

Intermediates: Local energy minima along the reaction coordinate.

For the free-radical polymerization of this compound, quantum chemical calculations can be used to determine the activation energies for competing pathways, which is critical for understanding its behavior. For instance, one can compare the activation energy for the desired propagation step (attack of a growing radical on a monomer's double bond) with that of the undesired degradative chain transfer step (abstraction of an allylic hydrogen). Such calculations can quantitatively explain why chain transfer is a dominant process in allyl systems. researchgate.net

Furthermore, quantum chemistry can explore alternative, non-classical reaction mechanisms. For some allyl ether monomers, a radical-mediated [3+2] cyclization mechanism has been proposed and supported by DFT calculations as an alternative to the standard addition polymerization. acs.org Similar calculations could be performed for this compound to see if intramolecular or intermolecular cyclization pathways are energetically feasible, which would significantly influence the final polymer structure.

Reaction StepComputational GoalSignificance
InitiationCalculate the energy barrier for initiator decomposition and subsequent addition to a monomer.Determines the efficiency of radical generation.
PropagationCalculate the activation energy for the addition of a growing polymer radical to a monomer double bond.Governs the rate of chain growth.
Degradative Chain TransferCalculate the activation energy for the abstraction of an allylic hydrogen from a monomer by a growing radical.Explains the prevalence of chain termination and the resulting low molecular weights. researchgate.net
TerminationModel the energetics of two radicals combining (combination) or reacting via hydrogen transfer (disproportionation).Determines how polymer chains stop growing.
CyclizationCalculate the energy barrier for an intramolecular reaction between the two allyl groups or a growing chain end.Investigates the formation of cyclic structures within the polymer backbone. acs.org

Prediction of Polymer Properties via Computational Methods

A primary goal of theoretical modeling is to predict the macroscopic properties of a material from its molecular structure. For poly(this compound), a multiscale modeling approach is often employed, where quantum mechanics provides accurate parameters for classical molecular dynamics simulations, which in turn predict bulk properties. acs.org

Computational methods can predict a range of properties for the final polymer:

Thermal Properties: MD simulations can predict the glass transition temperature (Tg) by simulating the cooling of a polymer melt and observing the change in density or mobility. acs.org The thermal stability of polymers containing fumarate units, which is known to be high, can be investigated by calculating bond dissociation energies. researchgate.net

Mechanical Properties: By applying virtual strain to a simulated polymer network, one can generate a stress-strain curve and calculate key mechanical descriptors like the Young's modulus, shear modulus, and bulk modulus. researchgate.net This provides insight into the material's stiffness and strength.

Structural and Dynamic Properties: Fumarate polymers are known for their chain rigidity. researchgate.net This can be quantified computationally by analyzing chain conformation and persistence length. MD simulations can also reveal relaxation processes within the polymer structure, which are linked to its viscoelastic behavior. researchgate.net

By systematically varying monomer structure or polymerization conditions in the simulations, these methods enable a rational, in silico design process to optimize polymer properties for specific applications before undertaking costly and time-consuming experimental synthesis. rsc.org

Polymer PropertyComputational MethodSimulation Details
Glass Transition Temperature (Tg)Molecular Dynamics (MD)Analysis of volume or enthalpy versus temperature during a simulated cooling ramp of the bulk polymer. acs.org
Mechanical ModulusMolecular Dynamics (MD)Applying a deformation to the simulation box of the crosslinked polymer and measuring the stress response. researchgate.net
Thermal StabilityQuantum Mechanics (QM) / MDQM calculation of bond dissociation energies for the weakest links in the polymer backbone. MD simulation at high temperatures to observe degradation events.
Chain RigidityMolecular Dynamics (MD)Calculation of the radius of gyration and end-to-end distance for polymer chains to determine persistence length.
Degree of CrosslinkingReactive Molecular DynamicsTopological analysis of the final polymer network to count the number of crosslink points per chain. uva.nl

Advanced Applications of Diallyl Fumarate and Its Polymer Systems

Diallyl Fumarate (B1241708) in Biomedical Materials and Tissue Engineering

Fumarate-based polymers have garnered significant interest for biomedical applications due to their biocompatibility, tunable mechanical properties, and biodegradability. researchgate.net The introduction of unsaturated fumarate groups into polymer backbones renders them cross-linkable, a critical feature for creating stable scaffolds and hydrogels for tissue regeneration and drug delivery. researchgate.net Diallyl fumarate is among the diallyl esters, such as diallyl maleate (B1232345) and diallyl itaconate, recognized for their utility as cross-linking agents in producing hydrophilic polymers for biomedical use, including soft contact lenses. google.comgoogle.com

Poly(propylene fumarate) (PPF) is a biodegradable and biocompatible unsaturated polyester (B1180765) that has been extensively researched for bone tissue engineering over the past three decades. matilda.sciencemdpi.comresearchgate.net Its inherent double bonds allow it to be crosslinked to form three-dimensional networks, creating scaffolds that can support bone regeneration. mdpi.commdpi.com The crosslinking process is crucial as it dictates the mechanical properties and degradation rate of the final implant, which should ideally match the rate of new bone formation. matilda.sciencemdpi.com

Various crosslinking agents are used to fabricate PPF-based scaffolds, including N-vinylpyrrolidinone (NVP), methyl methacrylate (B99206) (MMA), and diethyl fumarate (DEF). mdpi.com this compound is also identified as a suitable crosslinking agent for creating such polymer networks. google.com The choice of crosslinker and the resulting crosslink density significantly influence the material's performance. For instance, studies on PPF crosslinked with diethyl fumarate (DEF) show that mechanical properties are tunable and can fall within the range of trabecular bone, with compressive moduli reaching up to 195.3 MPa and fracture strengths up to 68.8 MPa. capes.gov.br The inclusion of bioceramic fillers like β-tricalcium phosphate (B84403) (β-TCP) or hydroxyapatite (B223615) (HA) into the PPF matrix further enhances the mechanical strength and osteoconductivity of the scaffolds. mdpi.comoulu.fi Composites of PPF with β-TCP have been shown to maintain their mechanical integrity over long degradation periods. capes.gov.br Similarly, 3D-printed PPF scaffolds containing 10% hydroxyapatite have exhibited a compressive modulus of approximately 50 MPa. nih.gov These findings underscore the potential for developing this compound-crosslinked PPF composites with tailored properties for bone regeneration.

Table 1: Research Findings on Mechanical Properties of Fumarate-Based Composites for Bone Scaffolding

Polymer System Crosslinker/Filler Compressive Modulus (MPa) Compressive Strength (MPa) Source(s)
PPF/β-TCP N-vinyl pyrrolidinone (N-VP) 23 - 265 1 - 12 nih.gov
PPF/DEF Diethyl fumarate (DEF) 195.3 ± 17.5 68.8 ± 9.4 capes.gov.br
PPF/HA 10% Hydroxyapatite (HA) ~50 Not Reported nih.gov
PPF/PPF-DA/β-TCP Poly(propylene fumarate)-diacrylate 1307 ± 101 51 ± 3 capes.gov.br
PPF/HA 10 wt.% Natural Bone Powder 139.89 Strain at 0.36% mdpi.com

The combination of natural and synthetic polymers is a promising strategy in tissue engineering, aiming to leverage the biocompatibility of natural materials with the tunable mechanical properties of synthetic ones. scispace.com Chitosan (B1678972), a natural polymer derived from chitin, is widely studied for biomedical applications due to its biocompatibility, biodegradability, and antimicrobial properties. scispace.comnih.gov Crosslinked scaffolds based on fumarate copolymers and chitosan have been developed for osteochondral tissue engineering. scispace.comnih.gov

Research has demonstrated that a scaffold made from a diisopropylfumarate-vinyl acetate (B1210297) copolymer crosslinked with chitosan exhibits hydrogel behavior and mechanical properties suitable for both bone and cartilage regeneration. scispace.comnih.gov These scaffolds support the growth and maturation of bone marrow progenitor cells and primary chondrocytes, indicating good osteo- and chondrogenic properties without evident cytotoxicity. nih.gov Further studies have involved creating nanostructured versions of these scaffolds using anodized aluminum oxide (AAO) templates to produce nanofibers with diameters similar to collagen fibers in the bone matrix. conicet.gov.arnih.gov These nanostructured scaffolds were shown to support cell adhesion and proliferation and promoted the production of both osteoblastic and chondroblastic matrices. conicet.gov.arnih.gov While these specific studies utilized a diisopropyl fumarate copolymer, the underlying principle involves creating a cross-linked network between a fumarate-based polymer and chitosan. nih.govconicet.gov.ar Given that this compound is a known crosslinking monomer, it represents a potential component for developing similar chitosan-hybrid scaffold systems for osteochondrogenesis.

Hydrogels are widely studied as materials for drug delivery because of their high water content and biocompatibility. rsc.org Fumarate-based polymers, such as poly(propylene fumarate) (PPF) and oligo[poly(ethylene glycol) fumarate] (OPF), are key components in the development of cross-linkable, biodegradable systems for controlled drug release. researchgate.netacs.org The crosslinking of these polymers is essential for forming a hydrogel network that can encapsulate therapeutic agents. researchgate.netrsc.org

The release of a drug from a hydrogel is governed by factors such as the mesh size of the polymer network and the degradation rate of the matrix. nih.govmdpi.com These characteristics can be precisely controlled by the molecular design of the hydrogel, particularly the choice and concentration of the crosslinking agent. rsc.orgnih.gov this compound can be used as a crosslinker to form these hydrogel networks. google.comgoogle.com By adjusting the crosslink density, the diffusion of the encapsulated drug can be modulated, allowing for release profiles ranging from rapid burst release to sustained, long-term delivery. rsc.org For example, in Michael addition-based hydrogels, changing the chemical identity of the cross-linker can tune the complete release of an encapsulated drug from hours to days. rsc.org This principle highlights the potential of using this compound to engineer fumarate-based polymer hydrogels with specific, predictable drug release kinetics for various therapeutic applications.

For any material to be used in biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is essential. mdpi.comwindows.net Fumarate-based polymers like PPF are generally considered biocompatible. mdpi.commdpi.com However, the complete polymer system, including residual monomers, crosslinking agents, and degradation products, must be assessed. nih.gov

Studies on PPF-based nanocomposites have shown that while the uncrosslinked components, particularly unreacted crosslinkers like N-vinyl pyrrolidone, can elicit a dose-dependent cytotoxic response, the fully crosslinked materials show high cell viability (78–100%) and support cellular attachment and spreading. nih.gov This indicates that proper and complete polymerization is critical. The degradation products of PPF, which include fumaric acid and polypropylene (B1209903) glycol, are generally non-toxic but can cause a mild, dose-dependent cytotoxicity, possibly due to the acidic nature of the degradation components. mdpi.comnih.gov Assessments of chitosan-fumarate copolymer scaffolds also showed no evident signs of cytotoxicity in in-vitro systems, supporting their biocompatibility. nih.govnih.gov Therefore, while fumarate polymer networks are promising, careful optimization of the crosslinking reaction with agents like this compound is necessary to minimize residual monomers and ensure the safety of the final biomedical device.

Drug Delivery Systems Utilizing Fumarate-Based Polymers

This compound in Additive Manufacturing Technologies

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex, patient-specific scaffolds and medical devices. acs.orgnih.gov Photopolymerization-based techniques, such as stereolithography (SLA) and digital light processing (DLP), are particularly powerful as they use light to cure liquid photocurable resins into precise 3D structures. acs.orgrsc.org

This compound is a key monomer in the development of novel photocurable resins for 3D printing. rsc.org Research has focused on mixed-mechanism photopolymerizations that combine thiol-ene "click" chemistry with chain-growth homopolymerization using monomers like this compound. rsc.org In these systems, the terminal allyl groups of this compound react rapidly via thiol-ene addition, while the internal fumarate double bond undergoes slower homopolymerization. rsc.org

This dual reactivity allows for exceptional control over the development of the polymer network's architecture and properties. The initial, rapid thiol-ene reaction facilitates gelation, while prolonged light exposure promotes further crosslinking through the fumarate groups, increasing the crosslinking density and altering the material's thermomechanical properties. rsc.org This dose-dependent behavior enables the patterning of material properties, making it possible to create monolithic objects with both rubbery and glass-like regions. rsc.org Resins formulated with this compound have been successfully used to print complex 3D objects using DLP printers with a 405 nm light source. rsc.org The ability to incorporate bio-based monomers like this compound, which can be derived from biomass-derived diacids, also contributes to the development of more sustainable feedstocks for additive manufacturing. rsc.orgrsc.orgresearchgate.net

Table 2: Example of a this compound-Based Resin Formulation for DLP 3D Printing

Component Role Molar/Weight Ratio Source(s)
This compound (DF) Functional Monomer 1.00 equiv. rsc.org
1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATO) Triallyl Crosslinker 0.035 equiv. (5 mol% of total allyl groups) rsc.org
Ethylene (B1197577) bis(thioglycolate) (DT1) Dithiol Comonomer 0.533 equiv. (equal thiol to allyl ratio) rsc.org
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Photoinitiator 0.5 wt% rsc.org
Pyrogallol Photo-absorber 0.05 wt% rsc.org

Control of Thermomechanical Properties via Light Exposure

The thermomechanical properties of polymer networks derived from this compound (DF) can be precisely controlled through light exposure, a process rooted in the monomer's unique photopolymerization behavior. rsc.org When combined with thiol-containing comonomers, this compound participates in a mixed-mechanism photopolymerization that involves both step-growth and chain-growth reactions. rsc.orgrsc.org This dual reactivity allows for the development of network architecture to be controlled in a light-dose-dependent manner. rsc.org

Initially, at low levels of light irradiation, a rapid thiol-ene reaction occurs between the thiol groups and the terminal allyl groups of the this compound. rsc.orgrsc.org This initial step-growth polymerization quickly forms a preliminary polymer network. rsc.org As light exposure continues, a slower chain-growth homopolymerization of the fumarate double bonds is initiated. rsc.org This secondary reaction introduces additional, elastically active crosslinks into the already-formed network. rsc.orgrsc.org

This time-differentiated, dual-mechanism process means that the final properties of the material are not fixed upon initial gelation. Instead, properties such as crosslinking density and glass transition temperature (Tg) can be modulated by adjusting the total dose of light the material receives. rsc.org Prolonged exposure leads to a higher degree of fumarate group conversion, resulting in a more densely crosslinked network. rsc.org This increased crosslinking density directly translates to a higher glass transition temperature and enhanced mechanical stiffness. rsc.orgresearchgate.net This capability allows for the creation of materials with spatially patterned mechanical properties, enabling the fabrication of monolithic objects containing both glassy (hard) and rubbery (soft) regions simply by controlling the light exposure across the material. rsc.org

Table 1: Light-Dose Dependent Properties of this compound (DF) Based Thiol-Ene Networks Quantitative data illustrating the precise change in properties like Glass Transition Temperature (Tg) or Storage Modulus (E') as a function of specific light dosage (e.g., in J/cm²) was not available in the searched sources. The table reflects the qualitative relationship described in the literature.

Property Low Light Exposure High Light Exposure
Primary Mechanism Thiol-ene addition at allyl groups (Step-Growth) Homopolymerization of fumarate groups (Chain-Growth)
Crosslink Density Lower Higher rsc.org
Glass Transition (Tg) Lower Higher rsc.org
Mechanical State Rubbery Glassy rsc.org

This compound Polymers as Flow Modifiers in Petroleum Industry

While various dialkyl fumarate copolymers are well-documented as effective flow improvers and pour point depressants for waxy crude oils, specific research findings and data on the performance of this compound homopolymers or copolymers in these applications were not detailed in the reviewed sources. researchgate.net The general mechanism for fumarate-based polymers involves modifying the crystallization of n-paraffins. researchgate.net

Polymers based on other alkyl fumarates are known to act as pour point depressants (PPDs). researchgate.net However, the available literature did not provide specific examples or performance data for polymers derived from this compound in this capacity.

The mechanism by which other fumarate-containing polymers reduce crude oil viscosity is by altering paraffin (B1166041) crystal formation. researchgate.net No specific details on the viscosity reduction mechanisms for this compound-based polymers in the petroleum industry were found in the provided search results.

Pour Point Depression in Waxy Crude Oils

This compound in Functional Materials and Coatings

This compound serves as a valuable comonomer in the formulation of functional materials, particularly where crosslinking is required to enhance material performance. Its ability to be incorporated into polymer backbones via emulsion polymerization makes it suitable for aqueous systems used in coatings and absorbent materials.

This compound is utilized as a crosslinking comonomer in the free-radical emulsion polymerization process to produce aqueous polymer dispersions. paintsandcoatingsexpert.comjustia.com These dispersions serve as binders in water-borne coating compositions like paints and lacquers. paintsandcoatingsexpert.com The inclusion of this compound, which contains multiple non-conjugated, ethylenically unsaturated groups, allows for the formation of a crosslinked polymer network as the coating cures and the water evaporates. paintsandcoatingsexpert.comjustia.com

This crosslinking enhances the performance of the final film by improving properties such as adhesion and resistance to cracking. paintsandcoatingsexpert.com By chemically joining polymer chains, the crosslinks create a more robust and durable coating. paintsandcoatingsexpert.comgoogleapis.com this compound is listed as a potential crosslinking monomer alongside other multifunctional monomers like triallyl cyanurate and divinyl benzene (B151609) for these applications. paintsandcoatingsexpert.comjustia.com

In the field of superabsorbent polymers (SAPs), this compound can be employed as an active crosslinking comonomer. epo.org SAPs are lightly crosslinked hydrophilic polymers capable of absorbing vast amounts of aqueous fluids. google.com During the synthesis of these materials, typically through the polymerization of monomers like acrylic acid, a small amount of a crosslinking agent is added to render the polymer water-insoluble while maintaining its high absorption capacity. epo.orggoogle.com

This compound is identified as a suitable crosslinking agent for creating these polymer networks. epo.orggoogle.comdokumen.pub Its two allyl groups can react into the growing polymer chains, creating the necessary linkages that form the three-dimensional absorbent structure. It is often listed as a potential crosslinker among a group of compounds that includes N,N'-methylenebisacrylamide and ethylene glycol dimethacrylate. epo.orggoogle.com The resulting crosslinked polymer is the basis for materials used in a variety of absorbent applications. scitepress.org

Oxygen Barrier Properties in Packaging Applications

Polymers derived from this compound are noted for their potential in creating packaging materials with significant oxygen barrier properties. The structure of poly(diallyl fumararate) contributes to a desirable level of gas impermeability, a critical factor in food preservation and other sensitive packaging applications. The effectiveness of these polymers as an oxygen barrier is influenced by the specific polymer structure and the presence of other materials in a composite or laminate.

Research into poly(dialkylfumarate)s (PDAFs), a class of polymers to which poly(this compound) belongs, has shown that the permeability to gases like oxygen is on the order of 10⁻¹⁰ to 10⁻⁹ cm³ (STP)·cm cm⁻¹s⁻¹ cmHg⁻¹ at 298 K. researchgate.net The barrier properties are intrinsically linked to the thermal molecular motion and the intermolecular distances within the polymer matrix, which are in turn dependent on the bulkiness of the ester side groups. researchgate.net This suggests that the specific molecular architecture of poly(this compound) plays a direct role in its ability to restrict the passage of oxygen molecules.

In the context of modern packaging solutions, which often require a balance of performance and sustainability, materials with inherent barrier properties are highly sought after. While specific data on this compound-based packaging films is not extensively detailed in the provided results, the general principles of polymer science suggest its utility. The development of multilayer films, where a this compound-based polymer could act as a barrier layer, is a viable strategy for achieving high-performance packaging. This approach is common in the industry, where materials like EVOH are used as oxygen barrier layers in combination with other polymers that provide mechanical strength and moisture resistance. drarobertaferraz.com.br The goal is to create a composite material that extends the shelf-life of products by preventing oxidative degradation. drarobertaferraz.com.brcflex.com

Photoresisting Materials for Microelectronics

This compound is identified as a component in the formulation of photoresist materials used in the microelectronics industry. google.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the fabrication of integrated circuits and other microelectronic devices. This compound can be included as a monomer in these formulations, where it can be polymerized through free-radical initiation activated by actinic radiation. google.com

The function of this compound in a photoresist formulation is to contribute to the formation of a cross-linked polymer network upon exposure to light. This network creates the desired pattern that is resistant to subsequent chemical etching or plating processes. google.com The inclusion of monomers like this compound can be tailored to achieve specific properties in the photoresist, such as chemical resistance and thermal stability.

Negative photoresists, which become insoluble in the developer solvent after exposure to light, often utilize such polymerizable monomers. google.com this compound, along with other monomers like styrene (B11656) and 1,4-benzenediol dimethacrylate, can be part of these compositions. google.com The choice of monomers and a suitable photosensitizer allows for the creation of photoresists that are sensitive to different wavelengths of light, from deep ultraviolet to visible light. epo.org

This compound in Advanced Catalytic Systems

Role as an Inhibitor in Platinum-Catalyzed Hydrosilylation

This compound plays a crucial role as an inhibitor in platinum-catalyzed hydrosilylation reactions. google.comgoogleapis.com This process is fundamental in the silicone industry for crosslinking silicone polymers to create elastomers, coatings, and adhesives. researchgate.net While platinum catalysts are highly efficient, their activity often needs to be controlled to allow for a sufficient working time (pot-life) before the curing process begins. google.comresearchgate.net

This compound, along with other maleates and fumarates, functions by forming a relatively stable complex with the platinum catalyst. google.comresearchgate.netmdpi.com This complexation temporarily deactivates the catalyst at room temperature, preventing premature curing of the silicone composition. mdpi.com Upon heating or exposure to UV radiation, the inhibitor is released or its complex with platinum is destabilized, allowing the hydrosilylation reaction to proceed at a desired rate. google.com This controlled activation is essential for many industrial applications that require the silicone material to be applied in a liquid state and then cured in place. google.com

The effectiveness of this compound as an inhibitor is part of a broader class of compounds, including acetylenic alcohols and other esters, that are used to modulate the activity of platinum catalysts. google.com The selection of a specific inhibitor depends on the desired pot-life, curing temperature, and the specific silicone system being used. researchgate.net

Mechanistic Insights into Catalyst-Inhibitor Interactions

The inhibitory effect of this compound in platinum-catalyzed hydrosilylation is based on the principles of coordination chemistry. The platinum catalyst, often a complex like the Karstedt's catalyst, is a platinum(0) species. mdpi.comacs.org this compound, containing a carbon-carbon double bond, can act as a ligand, coordinating to the platinum center. mdpi.com

This coordination forms a platinum-inhibitor complex that is more stable and less catalytically active at ambient temperatures than the original catalyst. mdpi.com The electron-withdrawing nature of the ester groups in this compound influences the strength of this interaction. The formation of this complex effectively sequesters the platinum catalyst, preventing it from participating in the catalytic cycle of hydrosilylation, which involves the oxidative addition of a Si-H bond and insertion of an olefin. researchgate.netmdpi.com

Upon heating, the equilibrium shifts, leading to the dissociation of the this compound from the platinum center. This frees up the catalytically active platinum species to initiate the crosslinking reaction. mdpi.com Studies using techniques like NMR spectroscopy have helped to elucidate the structure of these platinum-inhibitor complexes. For instance, with the related dimethyl fumarate, the formation of a specific complex with Karstedt's catalyst has been observed. mdpi.com The study of these interactions is crucial for designing more efficient and controllable catalytic systems for the silicone industry. researchgate.net

Degradation and Environmental Aspects of Diallyl Fumarate Polymers

Biodegradation Mechanisms of Fumarate-Based Polymers

The primary mechanism for the degradation of fumarate-based polyesters is the hydrolysis of their ester linkages. rsc.org This process breaks down the polymer chains, leading to a reduction in molecular weight and mass, ultimately yielding smaller, water-soluble molecules. The degradation products of PPF, for example, are fumaric acid and propylene (B89431) glycol, which are generally considered biocompatible. acs.org Fumaric acid is a natural component of the Krebs cycle, a fundamental metabolic pathway in humans. acs.org

Research comparing poly(propylene fumarate) oligomers synthesized from diallyl maleate (B1232345) (an isomer of diallyl fumarate) with those from maleic anhydride (B1165640) reveals differences in their degradation profiles, highlighting the influence of the starting monomer on the final polymer's stability. iisc.ac.in

The ester bonds inherent in fumarate-based polymers render them susceptible to enzymatic degradation. Enzymes such as lipases, esterases, and cutinases, which catalyze the hydrolysis of ester bonds, are known to accelerate the degradation of polyesters. rsc.orgresearchgate.net The process typically involves the adhesion of the enzyme to the polymer surface, followed by the catalytic cleavage of the polymer chains. sci-hub.se

While specific enzymatic degradation studies on crosslinked diallyl fumarate (B1241708) are not widely documented, research on other unsaturated polyesteramides intended for similar applications demonstrates the viability of this degradation pathway. For instance, a thermoset polymer incorporating fumarate building blocks exhibited a 16.5% weight loss after three months of incubation with Rhizopus oryzae lipase, indicating that enzymatic action can significantly contribute to the breakdown of such materials. researchgate.net The degradation products themselves can also influence enzymatic activity; for example, the acidic byproducts of polyester (B1180765) hydrolysis can potentially inhibit certain enzyme-catalyzed reactions.

In vitro degradation studies are crucial for predicting the behavior of a polymer in a biological environment. Such tests are typically conducted in simulated physiological media like phosphate-buffered saline (PBS) or Ringer's solution at body temperature (37°C).

A study on a poly(propylene fumarate) oligomer derived from diallyl maleate (PDAM-2) investigated its degradation in several media. iisc.ac.in The results showed that the polymer undergoes hydrolytic degradation via its ester linkages, with the rate being dependent on the medium. The degradation was observed to be faster in the initial period of exposure, followed by a slower, steady-state weight loss. iisc.ac.inresearchgate.net Notably, the PBS medium induced a more rapid degradation compared to Ringer's solution or an oxidative medium (hydrogen peroxide). researchgate.net In one test, the polymer sample in PBS deformed completely after 10 days of aging. iisc.ac.in This suggests that the specific ionic composition and pH of the surrounding fluid play a significant role in the hydrolysis kinetics.

Table 1: Comparative In-Vitro Degradation of a Diallyl-Maleate-Based Polymer This table summarizes findings from studies on a poly(propylene fumarate) oligomer synthesized using diallyl maleate, providing insight into the behavior of a diallyl-based polyester network.

Medium Degradation Behavior Key Observation Reference
Ringer's SolutionFaster initial weight loss, followed by a slower, steady rate.Relatively slow degradation overall compared to PBS. iisc.ac.inresearchgate.net
Phosphate-Buffered Saline (PBS)Induces the fastest degradation among the tested media.The polymer sample was reported to have completely deformed after 10 days of aging. iisc.ac.inresearchgate.net
Hydrogen Peroxide (30%)Degradation occurs due to oxidative mechanisms.Slower degradation rate compared to PBS. iisc.ac.in

The crosslink density of a polymer network is a critical parameter that significantly influences its degradation rate. researchgate.net A higher crosslink density creates a more tightly bound network, which can restrict the diffusion of water into the polymer matrix. This limited water absorption, in turn, slows down the rate of hydrolysis of the ester bonds. researchgate.net

Conversely, polymers with a lower crosslink density have a more open network structure, allowing for greater water uptake and faster degradation. researchgate.net This principle allows for the tuning of a material's degradation profile to match the requirements of a specific application. For instance, in tissue engineering, the degradation rate can be tailored to correspond with the rate of new tissue formation. Studies on PPF have demonstrated that networks with lower crosslinking density exhibit a greater percentage of mass loss over time. iisc.ac.in Formulations with a higher concentration of crosslinking agents generally result in a more densely crosslinked and slower-degrading material. researchgate.net

Degradation in Simulated Physiological Media

Environmental Fate and Sustainability Considerations

The environmental impact of a polymer is determined by its entire lifecycle, from the sourcing of its raw materials to its ultimate disposal or degradation. For this compound-derived materials, key considerations include the potential for using bio-based feedstocks and a formal assessment of their environmental footprint.

A significant step toward improving the sustainability of this compound polymers is the production of their constituent monomers from renewable resources. diva-portal.org Traditionally, fumaric acid is derived from petroleum-based sources. However, substantial progress has been made in developing bio-based routes.

One promising approach involves the use of furfural (B47365), a chemical derived from inedible biomass like agricultural waste. researchgate.net Through oxidation, furfural can be converted into a mixture of maleic acid and fumaric acid, which can then be used for polymer synthesis. researchgate.net Another innovative strategy employs multi-enzyme biocatalytic systems to synthesize fumarate from gaseous carbon dioxide (CO2) and pyruvate, a molecule derivable from biomass. rsc.org This method not only utilizes a renewable feedstock but also contributes to CO2 fixation, converting a greenhouse gas into a value-added chemical. rsc.org The development of such processes is essential for reducing the reliance on fossil fuels and creating more sustainable polymer systems. diva-portal.orgmdpi.com

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and end-of-life disposal or recycling ("grave"). fao.org An LCA for a this compound-derived material would quantify inputs like energy and water consumption and outputs such as greenhouse gas emissions and waste generation at each stage.

Currently, specific and publicly available LCA studies for this compound polymers are scarce. However, LCAs performed on other materials provide a framework for what such an analysis would entail. For example, LCAs on feed additives, including fumarates, have been conducted to assess their net effect on greenhouse gas emissions in livestock production. fao.org For a polymer, the assessment would focus on the carbon footprint of monomer synthesis (petroleum-based vs. bio-based), the energy required for polymerization and crosslinking, and the environmental fate of the material after its intended use. The adoption of bio-based monomers, as described in the previous section, would be expected to significantly improve the material's LCA profile by reducing its carbon footprint. researchgate.netrsc.org

Q & A

Basic: What are the key identifiers and structural characteristics of diallyl fumarate?

This compound (CAS: 2807-54-7; EC: 220-549-1) is an ester of fumaric acid with two allyl groups. Its structure includes conjugated double bonds from the fumarate backbone and reactive allyl groups, which enable crosslinking in polymerization. Researchers should verify purity via spectral methods (e.g., NMR, FTIR) and chromatographic retention times (e.g., GC or HPLC) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • First Aid : For skin exposure, wash with soap/water; if inhaled, move to fresh air and monitor respiratory function .
  • Storage : Keep in airtight containers away from ignition sources due to flammability risks .

Advanced: How can this compound be synthesized with high yield using green chemistry approaches?

A methodologically robust synthesis involves:

  • Catalyst : Ionic liquids (e.g., HSO3-pmimHSO4) to enhance esterification efficiency .
  • Optimization : Apply response surface methodology (Box-Behnken design) to optimize variables like temperature (80–120°C), molar ratios (fumaric acid:allyl alcohol = 1:2.5), and catalyst loading (5–10 wt%) .
  • Validation : Monitor reaction progress via acid value titration or FTIR for ester bond formation .

Advanced: What chromatographic methods are suitable for analyzing this compound and its degradation products?

  • GC-FID : Use a capillary column (e.g., HP-1, 30 m × 0.32 mm ID) with hydrogen carrier gas (1.5 mL/min). Retention times can be calibrated against standards .
  • Validation : Conduct system suitability tests (≤2% CV for retention time reproducibility) and selectivity tests to resolve peaks from analogs like diallyl maleate .
  • Degradation Analysis : Employ GC-MS to identify byproducts (e.g., allyl alcohol or fumaric acid) under thermal stress .

Advanced: How does this compound function as a crosslinking agent in polymer chemistry?

  • Mechanism : The allyl groups undergo radical polymerization or thiol-ene reactions, forming covalent networks in resins .
  • Performance Metrics : Evaluate crosslink density via swelling tests (ASTM D2765) or dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts .
  • Applications : Used in thermosetting resins for improved thermal stability and mechanical strength in composites .

Advanced: How should researchers address contradictions in ecotoxicological data for this compound?

Current gaps in ecological data (e.g., biodegradability, bioaccumulation) require:

  • Tiered Testing : Start with OECD 301D biodegradation assays and algae toxicity tests (OECD 201) .
  • Comparative Studies : Benchmark against structurally similar esters (e.g., diethyl fumarate) with established ecotoxicological profiles .
  • Computational Models : Use QSAR tools to predict toxicity endpoints while awaiting experimental validation .

Advanced: What strategies optimize this compound’s reactivity in copolymerization reactions?

  • Initiator Selection : Use azobisisobutyronitrile (AIBN) at 60–80°C for controlled radical polymerization .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance monomer compatibility in graft copolymer systems .
  • Kinetic Studies : Monitor conversion via gravimetry or real-time FTIR to adjust reaction time and prevent premature gelation .

Advanced: What methodologies assess this compound’s role in biological systems?

  • Metabolomics : Use LC-MS/MS to track fumarate accumulation in microbial cultures (e.g., Rhizopus delemar) and link to nitrogen metabolism pathways .
  • Cytotoxicity Assays : Apply MTT assays on mammalian cell lines to quantify IC50 values and identify reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diallyl fumarate
Reactant of Route 2
Reactant of Route 2
Diallyl fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.